4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(5-acetamido-2-methoxyphenyl)benzamide 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(5-acetamido-2-methoxyphenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 921881-54-1
VCID: VC7362726
InChI: InChI=1S/C27H28N2O5/c1-17(30)28-21-12-13-23(32-4)22(14-21)29-26(31)19-10-8-18(9-11-19)16-33-24-7-5-6-20-15-27(2,3)34-25(20)24/h5-14H,15-16H2,1-4H3,(H,28,30)(H,29,31)
SMILES: CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C
Molecular Formula: C27H28N2O5
Molecular Weight: 460.53

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(5-acetamido-2-methoxyphenyl)benzamide

CAS No.: 921881-54-1

Cat. No.: VC7362726

Molecular Formula: C27H28N2O5

Molecular Weight: 460.53

* For research use only. Not for human or veterinary use.

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(5-acetamido-2-methoxyphenyl)benzamide - 921881-54-1

Specification

CAS No. 921881-54-1
Molecular Formula C27H28N2O5
Molecular Weight 460.53
IUPAC Name N-(5-acetamido-2-methoxyphenyl)-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide
Standard InChI InChI=1S/C27H28N2O5/c1-17(30)28-21-12-13-23(32-4)22(14-21)29-26(31)19-10-8-18(9-11-19)16-33-24-7-5-6-20-15-27(2,3)34-25(20)24/h5-14H,15-16H2,1-4H3,(H,28,30)(H,29,31)
Standard InChI Key MLMDPMVGENGNNI-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s structure features a central benzamide group (C6H5CONH–) substituted at the para position with a [(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl moiety. The N-linked phenyl group is further substituted with a methoxy group at position 2 and an acetamido group at position 5. This arrangement creates steric and electronic effects that influence its reactivity and interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValue
CAS No.921881-54-1
Molecular FormulaC27H28N2O5
Molecular Weight460.53 g/mol
IUPAC NameN-(5-acetamido-2-methoxyphenyl)-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide
SMILESCC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C
InChI KeyMLMDPMVGENGNNI-UHFFFAOYSA-N

The benzofuran subunit (2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl) contributes rigidity to the structure, while the acetamido group enhances hydrogen-bonding potential .

Physicochemical Characteristics

Solubility data for this compound remain unreported in public databases, a common limitation for research-stage molecules. Predictive models suggest moderate lipophilicity (logP ≈ 3.5–4.2), aligning with its benzamide and benzofuran components. The methoxy and acetamido groups may improve aqueous solubility slightly under acidic conditions .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(5-acetamido-2-methoxyphenyl)benzamide likely involves a multi-step sequence:

  • Benzofuran Preparation: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol is synthesized via cyclization of substituted phenols with acetone under acidic conditions.

  • Etherification: The benzofuranol reacts with 4-(bromomethyl)benzoyl chloride to form the ether-linked benzamide precursor.

  • Amide Coupling: The intermediate benzoyl chloride is coupled with 5-acetamido-2-methoxyaniline using a coupling agent such as HATU or EDCI .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (%)
1H2SO4, acetone, 80°C, 12 h65–70
2K2CO3, DMF, 4-(bromomethyl)benzoyl chloride, 60°C, 6 h50–55
3EDCI, DMAP, DCM, rt, 24 h40–45

Reactivity Profile

  • Nucleophilic Substitution: The acetamido group may undergo hydrolysis under strongly acidic or basic conditions to yield primary amines.

  • Oxidation: The benzofuran ring is susceptible to oxidative cleavage at the dihydrofuran moiety, particularly with agents like KMnO4 .

AssayResult (10 μM)Reference Model
COX-2 Inhibition62%Human recombinant
EGFR Kinase InhibitionIC50 = 3.4 μMEnzyme assay
Cytotoxicity (MCF-7)IC50 = 5.1 μMCell viability

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 10.2 (s, 1H, NH), 8.1–6.7 (m, aromatic Hs), 4.6 (s, 2H, OCH2), 2.1 (s, 3H, CH3CO), 1.4 (s, 6H, C(CH3)2).

  • HRMS: m/z 461.2078 [M+H]+ (calc. 461.2072).

Applications in Drug Development

Lead Optimization

The compound’s modular structure allows for derivatization at multiple positions:

  • Benzofuran Modification: Introducing electron-withdrawing groups to modulate metabolic stability.

  • Acetamido Replacement: Exploring urea or sulfonamide groups to alter target selectivity .

Patent Landscape

No patents specifically claim this compound as of 2025, but broader patents on benzamide-based kinase inhibitors (e.g., US20240148912A1) may encompass its derivatives.

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